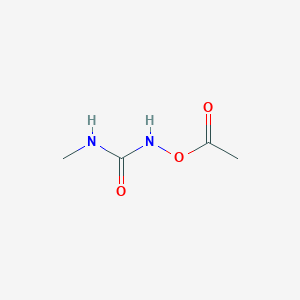
N-(Acetyloxy)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N’-methylurea is an organic compound characterized by the presence of an acetyloxy group and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N’-methylurea typically involves the reaction of methylurea with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methylurea} + \text{Acetic Anhydride} \rightarrow \text{N-(Acetyloxy)-N’-methylurea} + \text{By-products} ]
Industrial Production Methods
On an industrial scale, the production of N-(Acetyloxy)-N’-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Acetyloxy)-N’-methylurea oxides, while reduction can produce N-methylurea derivatives.
Scientific Research Applications
N-(Acetyloxy)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N’-methylurea involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active methylurea moiety. This moiety can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
N-Acetylurea: Similar in structure but lacks the methyl group.
N-Methylurea: Similar but lacks the acetyloxy group.
Acetylurea: Contains an acetyl group but differs in overall structure.
Uniqueness
N-(Acetyloxy)-N’-methylurea is unique due to the presence of both the acetyloxy and methylurea groups, which confer distinct chemical and biological properties
Properties
CAS No. |
106807-79-8 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(methylcarbamoylamino) acetate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)9-6-4(8)5-2/h1-2H3,(H2,5,6,8) |
InChI Key |
AZTCUBUUPXOFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



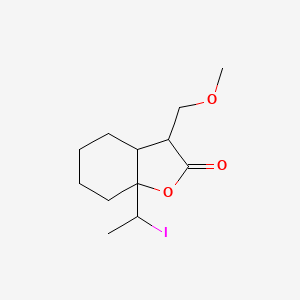
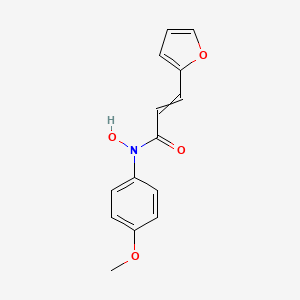

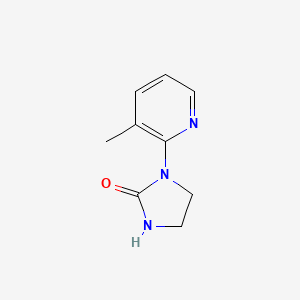
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
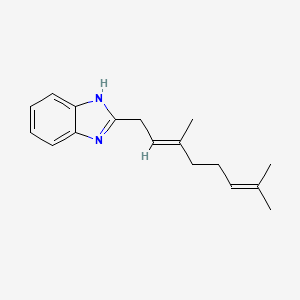
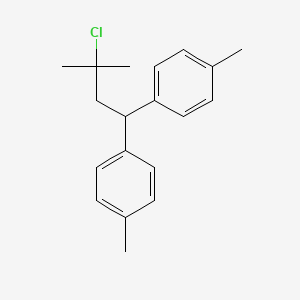
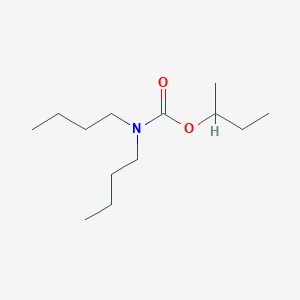
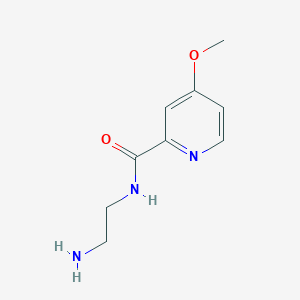
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
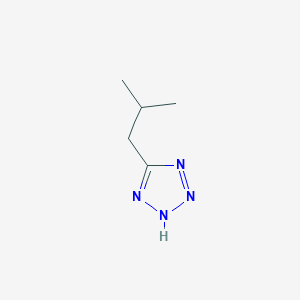
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
